molecular formula C21H18N4O3S B2957843 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2191404-84-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2957843
CAS No.: 2191404-84-7
M. Wt: 406.46
InChI Key: WKHDSYWVPIWETF-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic compound. It comprises a piperidine ring, a thiadiazole ring, and a benzo[c]isoxazole moiety, linked via a methanone bridge. This compound is notable for its potential therapeutic properties and its application in various scientific research areas, particularly chemistry and biology.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a part of ongoing research and its specific targets are yet to be identified .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation . As research progresses, more information about these effects will become available.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis involves multiple steps. The initial step usually involves the formation of the 3-phenylbenzo[c]isoxazole core through cyclization reactions. Then, the piperidine ring is introduced via nucleophilic substitution reactions, followed by the attachment of the thiadiazole ring through condensation reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial-scale production often utilizes optimized synthetic routes to enhance yield and reduce costs. This includes continuous flow chemistry and automated synthesis processes, ensuring the production is consistent and scalable.

Chemical Reactions Analysis

Types of Reactions it Undergoes

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: : Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

  • Oxidation: : Formation of corresponding carboxylic acids or aldehydes.

  • Reduction: : Yielding alcohols or amines depending on the degree of reduction.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in numerous research domains:

  • Chemistry: : As a building block for synthesizing novel compounds with potentially unique properties.

  • Biology: : Investigated for its biological activity, particularly its interaction with various enzymes and receptors.

  • Medicine: : Studied for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Industry: : Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Comparing (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone to similar compounds reveals its unique structural features and properties:

  • Similar Compounds

    • (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-phenylbenzo[c]isoxazol-5-yl)methanone

    • (4-((1,3,4-Thiadiazol-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

    • (4-((1,3,4-Thiadiazol-2-yl)oxy)azepan-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

The uniqueness of this compound lies in the specific arrangement of its functional groups and the resulting properties, making it distinct in its reactivity and applications.

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Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c26-20(25-10-8-16(9-11-25)27-21-23-22-13-29-21)15-6-7-18-17(12-15)19(28-24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHDSYWVPIWETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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